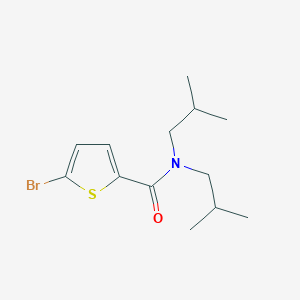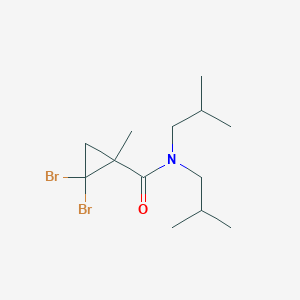![molecular formula C10H15Br2NO B4278013 1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]piperidine](/img/structure/B4278013.png)
1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]piperidine
Descripción general
Descripción
1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]piperidine, also known as DCMC, is a chemical compound that has been of interest to the scientific community due to its potential applications in research.
Mecanismo De Acción
1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]piperidine inhibits serine proteases by covalently binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to inhibition of its activity. The specific mechanism of binding varies depending on the serine protease being targeted.
Biochemical and Physiological Effects:
Inhibition of serine proteases by 1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]piperidine can have various biochemical and physiological effects depending on the specific enzyme being targeted. For example, inhibition of blood clotting proteases can lead to increased bleeding, while inhibition of inflammatory proteases can reduce inflammation. The effects of 1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]piperidine on the body depend on the specific serine protease being targeted and the concentration of 1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]piperidine used.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]piperidine in lab experiments is its specificity for serine proteases. This allows researchers to selectively target these enzymes without affecting other proteins in the body. However, 1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]piperidine is not effective against all serine proteases, and its effectiveness can vary depending on the specific enzyme being targeted. Additionally, 1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]piperidine can be difficult to synthesize and purify, which can limit its availability for research.
Direcciones Futuras
There are several future directions for research involving 1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]piperidine. One area of interest is the development of more potent and selective inhibitors of serine proteases. Additionally, 1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]piperidine and other serine protease inhibitors could be used in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and thrombosis. Further research is needed to fully understand the potential applications of 1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]piperidine and other serine protease inhibitors in scientific research and drug development.
Aplicaciones Científicas De Investigación
1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]piperidine has been used in scientific research as a tool to study the function of certain proteins in the body. Specifically, 1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]piperidine has been shown to inhibit the activity of serine proteases, which are enzymes that play a role in various biological processes such as blood coagulation, inflammation, and cell signaling. The inhibition of serine proteases by 1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]piperidine can help researchers better understand the function of these enzymes and their role in disease.
Propiedades
IUPAC Name |
(2,2-dibromo-1-methylcyclopropyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Br2NO/c1-9(7-10(9,11)12)8(14)13-5-3-2-4-6-13/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHWJLYYPCWNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethyl-4-{[(trifluoroacetyl)amino]methyl}octyl)-2,2,2-trifluoroacetamide](/img/structure/B4277935.png)
![2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4277966.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-tert-butylphenyl)-4-quinolinecarboxamide](/img/structure/B4277977.png)
![3-bromo-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4277981.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4277993.png)

![3-{[(4-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278021.png)
![5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-furamide](/img/structure/B4278023.png)

![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4278031.png)
![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-3-methylpiperidine](/img/structure/B4278033.png)

![2-{[(2-iodophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4278043.png)
